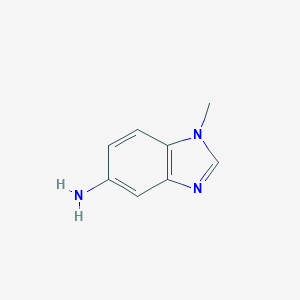

1-メチルベンゾイミダゾール-5-アミン

概要

説明

1-Methylbenzoimidazol-5-amine is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Methylbenzoimidazol-5-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 240760. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Methylbenzoimidazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylbenzoimidazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

腐食防止剤

1-メチルベンゾイミダゾール-5-アミンを含むベンゾイミダゾールは、鋼、純粋金属、および合金の有効な腐食防止剤として知られています . これらは、1 M HCl、1 M HNO3、1.5 M H2SO4 などの非常に攻撃的な腐食性の酸性媒体、塩基性媒体、0.1 M NaOH または塩溶液中で特に効果を発揮します . それらは混合型阻害剤として作用し、陽極反応よりも陰極反応に対してより強い阻害効果を示します .

薬理学的応用

ベンゾイミダゾールは、生物学的および臨床研究において有望な応用を示しています . これらは、広範囲の治療用途に関与するさまざまな酵素の強力な阻害剤として広く研究されています . これらには、抗糖尿病薬、抗がん剤、抗菌剤、抗寄生虫剤、鎮痛剤、抗ウイルス剤、抗ヒスタミン剤の用途が含まれます . それらはまた、心臓血管疾患、神経学、内分泌学、眼科などで使用されています .

生物活性

1-メチルベンゾイミダゾール-5-アミンを含むベンゾイミダゾールは、有意な生物活性を持つことがわかっています . これは、安定性の向上、バイオアベイラビリティなどの優れた特性によるものです .

構造活性相関研究

作用機序

Target of Action

1-Methylbenzoimidazol-5-amine is a derivative of the benzimidazole moiety . Benzimidazoles have been reported to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities

Mode of Action

The mode of action of benzimidazoles involves binding to the DNA minor groove . The binding agent is hydrophobically transferred from solution into the DNA minor groove, followed by the formation of hydrogen bonding or van der Waals interactions between the binding agent and the specific sequence in the DNA . This interaction can lead to changes in the DNA structure and function, affecting the transcription and replication processes.

Pharmacokinetics

It is reported that the compound has high gastrointestinal absorption and is bbb permeant . It is also reported to be a CYP1A2 inhibitor . These properties can influence the bioavailability of the compound.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Benzimidazoles are known to interact with various enzymes, proteins, and other biomolecules . They can mimic properties of DNA bases and show not only biological activities but also are used for spectral and catalytic properties

Cellular Effects

Benzimidazole derivatives have shown significant bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles

Molecular Mechanism

The molecular mechanism of action of 1-Methylbenzoimidazol-5-amine is not well established. Benzimidazoles are known to act as potent inhibitors of various enzymes

Metabolic Pathways

The metabolic pathways involving 1-Methylbenzoimidazol-5-amine are not well characterized. Benzimidazoles are known to be involved in a wide range of therapeutic uses

特性

IUPAC Name |

1-methylbenzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-11-5-10-7-4-6(9)2-3-8(7)11/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBGBYZGEQUDBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20311266 | |

| Record name | 1-methylbenzoimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10394-38-4 | |

| Record name | 10394-38-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240760 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methylbenzoimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-1,3-benzodiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

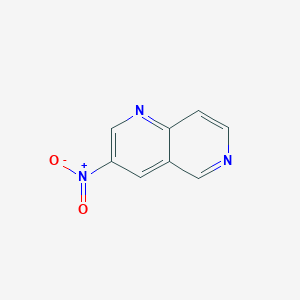

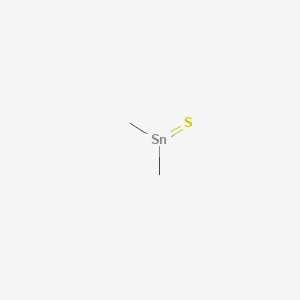

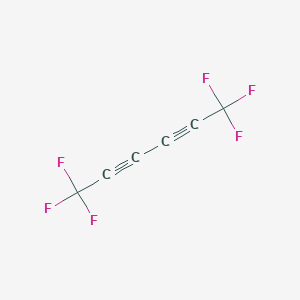

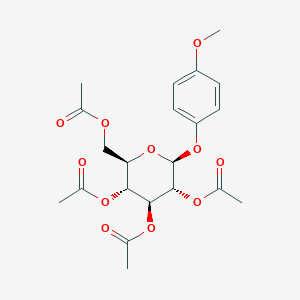

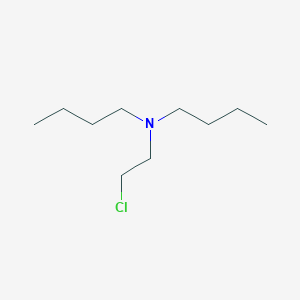

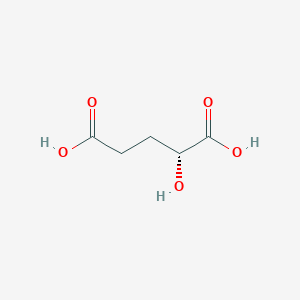

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(1H-imidazol-2-yl)ethyl]-1H-imidazole](/img/structure/B77620.png)